molecular formula C12H21ClN2O3 B8458003 1-(3-Chloropropionyl)-4-(t-butoxycarbonyl)piperazine

1-(3-Chloropropionyl)-4-(t-butoxycarbonyl)piperazine

Cat. No.: B8458003
M. Wt: 276.76 g/mol
InChI Key: QJGXRDROYCRQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropionyl)-4-(t-butoxycarbonyl)piperazine is a useful research compound. Its molecular formula is C12H21ClN2O3 and its molecular weight is 276.76 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H21ClN2O3

Molecular Weight

276.76 g/mol

IUPAC Name

tert-butyl 4-(3-chloropropanoyl)piperazine-1-carboxylate

InChI

InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-8-6-14(7-9-15)10(16)4-5-13/h4-9H2,1-3H3

InChI Key

QJGXRDROYCRQPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(t-butoxycarbonyl)piperazine (3 g, 16 mmol) was suspended in 10 mL of methylene chloride and cooled in an ice/water bath. 3-Chloropropionyl chloride (2.04 g, 16 mmol) was dissolved in 10 mL of methylene chloride and added slowly, while maintaining the internal temperature below 50° C. Triethylamine (1.63 g, 16 mmol) was then added to the cold (50° C.) solution. The solution was slowly warmed to room temperature and then stirred at room temperature overnight. The reaction mixture was diluted with 150 mL of methylene chloride and washed with 5% aqueous NaHCO3 (2×100 mL), brine (2×100 mL), dried over MgSO4, filtered, concentrated and dried under vacuum to give 3.71 g of crude product. The crude material was purified by flash chromatography on silica gel eluting with ethyl acetate to give 1.85 g (41.8%) of 1-(3-chloropropionyl)-4-(t-butoxycarbonyl)piperazine as a pale yellow solid. 1H NMR (300 MHz/CDCl3): δ 1.47 (s, 9H), 2.82 (t, 2H, J=6.95 Hz), 3.40-3.46 (m, 6H), 3.60-3.63 (m, 2H), 3.84 (t, 2 H, J=6.95 Hz); mass spectrum, m/z=283.1 (M+Li); high-resolution FAB-MS calcd for C12H21N2O3Cl1 276.1240 (M+), found 276.1227.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.63 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

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